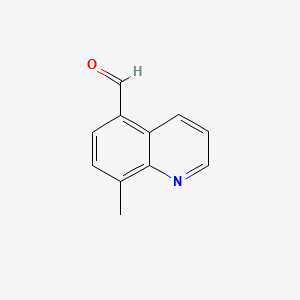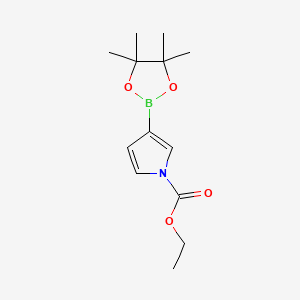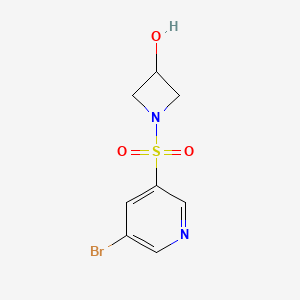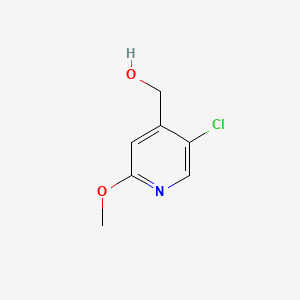
(5-Chloro-2-methoxypyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chloro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2. It has a molecular weight of 173.6 . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-methoxypyridin-4-yl)methanol” is 1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 5th position, a methoxy group at the 2nd position, and a methanol group at the 4th position .Physical And Chemical Properties Analysis
“(5-Chloro-2-methoxypyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 173.6 . The compound is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis and Analysis
GC-FID Method for Determining Impurities : A GC-FID method has been developed for analyzing low-level impurities in 5-chlorovaleroyl chloride (5-CVC), which is used in the synthesis of pharmaceutical intermediates and other chemicals. This method is important for monitoring the impurity profile and ensuring the quality of the final product. It uses methanol for derivatization and can separate various impurities, including 5-chlorohexanoyl chloride and 4-methyl-5-chlorovaleroyl chloride (Tang, Kim, Miller, & Lloyd, 2010).
Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol yields 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Charge Transfer Complex Formation : The interaction between 5-amino-2-methoxypyridine and chloranilic acid in different polar solvents, including methanol, leads to the formation of a charge transfer complex. This interaction is important in understanding the chemical properties and potential applications of these compounds (Alghanmi & Habeeb, 2015).
Investigating Sigma Complexes : Research on methoxy-3,5-dinitropyridines has shown that these compounds exhibit contrasting behavior when interacting with methoxide ion in dimethyl sulphoxide. This study contributes to understanding the interaction between heterocycles and nucleophiles, which is crucial in various chemical synthesis processes (Biffin, Miller, Moritz, & Paul, 1970).
Catalysis in Methanol Aromatization : Mo2C/ZSM-5 catalysts have been shown to facilitate the aromatization of methanol and methylation of benzene. This research is significant for understanding catalytic processes involving methanol and could have implications for the development of new catalysts and chemical processes (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).
Applications in Pharmaceutical and Biological Research
Antimicrobial Activity of Novel Compounds : A study on the synthesis of novel imidazole bearing isoxazole derivatives, which were prepared using methanol, revealed potential antimicrobial activity. This finding is essential for the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Crystal Packing of 1,2,4-Oxadiazole Derivatives : Research on the crystal packing of 1,2,4-oxadiazole derivatives, containing biologically active moieties, highlighted the role of non-covalent interactions in their supramolecular architectures. Such studies are crucial in the development of pharmaceutical compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZEVZCYYERRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxypyridin-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)

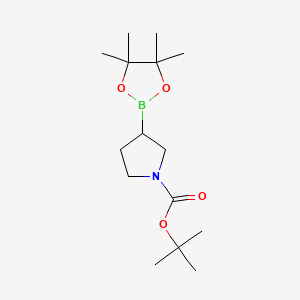
![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

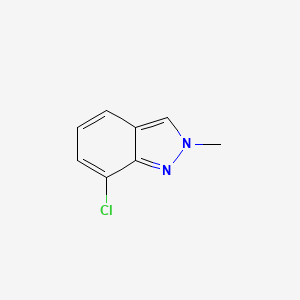
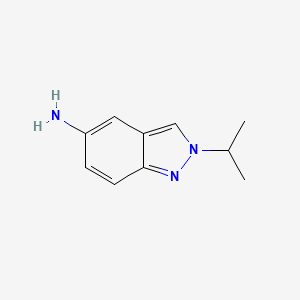
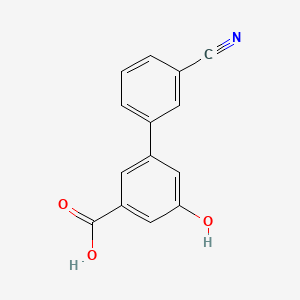
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
